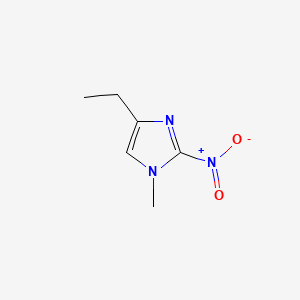

4-Ethyl-1-methyl-2-nitroimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23585-79-7 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-ethyl-1-methyl-2-nitroimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-5-4-8(2)6(7-5)9(10)11/h4H,3H2,1-2H3 |

InChI Key |

JHUPSALKEOYJJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(C(=N1)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 1 Methyl 2 Nitroimidazole and Analogous Structures

Foundational Approaches to the Imidazole (B134444) Core

The synthesis of the imidazole ring is a well-established field in heterocyclic chemistry, with several robust methods available for its construction from acyclic precursors. These methods provide the essential scaffold upon which further functionalization can be performed to yield target molecules like 4-Ethyl-1-methyl-2-nitroimidazole.

Synthesis from α-Amino Carbonyl Compounds and Related Precursors

A fundamental and versatile method for constructing the imidazole ring involves the cyclization of α-amino carbonyl compounds. The reaction of an α-aminoketone with formamide (B127407) is a notable example of this approach, capable of producing 1,4,5-trisubstituted imidazoles. nih.gov In this type of synthesis, the α-aminoketone provides three atoms of the imidazole ring, while the formamide serves as the source for the C-2 carbon.

This strategy can be adapted to produce a wide array of imidazole derivatives by varying the substituents on the α-aminoketone precursor. For instance, the synthesis of novel 2-aryl-4-benzoyl-imidazoles has been developed through the structural modification of related amide precursors. nih.gov Another variation involves the cyclization of α-keto-aldehydes, which can be generated from the oxidation of aryl methyl-ketones, with ammonium (B1175870) acetate (B1210297) to yield disubstituted imidazoles. nih.gov

Debus-Radziszewski and Related Condensation Reactions for Imidazole Ring Formation

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms the imidazole ring by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). slideshare.netwikipedia.orgscribd.com This one-pot synthesis is highly versatile and is used commercially for the production of several imidazoles. wikipedia.orgscribd.com The reaction mechanism is thought to occur in two main stages: first, the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate, which then condenses with an aldehyde to form the final imidazole product. slideshare.netscribd.com

A modification of this reaction, where a primary amine is used in place of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org This is particularly relevant for the synthesis of structures like this compound, as it offers a direct route to introduce the N-1 methyl group. For example, the reaction of an appropriate 1,2-dicarbonyl (like 3,4-hexanedione (B1216349) to provide the ethyl group at the future C-4 position), an aldehyde, and methylamine (B109427) could theoretically be employed to construct the 4-ethyl-1-methyl-imidazole core.

| Dicarbonyl Compound | Aldehyde | Amine/Ammonia Source | Imidazole Product | Reference(s) |

| Glyoxal | Benzaldehyde | Ammonia | 2,4,5-Triphenylimidazole | wjpsonline.com |

| Benzil | Various Aldehydes | Ammonium Acetate | Tetrasubstituted Imidazoles | nih.gov |

| 1,2-Diketones | Aldehydes | Primary Amines | N-Substituted Imidazoles | wikipedia.org |

Cyclization Strategies Involving Oxazoles

An alternative and powerful strategy for the synthesis of N-substituted imidazoles involves the conversion of oxazoles. rsc.orgrsc.org Oxazoles can be considered as protected forms of imidazoles or synthetic isosteres. rsc.org A microwave-promoted reaction allows for the rapid and direct transformation of oxazoles into N-substituted imidazoles by heating with an amine. rsc.org

This transformation provides a unique opportunity for regioselective synthesis, as oxazoles can be selectively functionalized at their C2 or C5 positions before being converted to the corresponding imidazole. rsc.org This method avoids potential regioselectivity issues that can arise during the N-alkylation of an already-formed unsymmetrical imidazole ring. rsc.org For the target compound, one could envision synthesizing a 4-ethyloxazole, converting it to 1-methyl-4-ethylimidazole by reaction with methylamine, and then proceeding with nitration.

Direct Functionalization and Substitution Reactions on the Imidazole Nucleus

Selective Nitration Protocols for Imidazole Derivatives

The nitration of the imidazole ring is a challenging but crucial step for synthesizing nitroimidazoles. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring. Generally, direct nitration of imidazole with mixed nitric and sulfuric acid tends to yield the 4-nitro or 5-nitro derivatives, while the 2-nitro product remains elusive under these conditions. google.comyoutube.com

Achieving selective nitration at the C-2 position often requires specialized protocols. The synthesis of 2-nitroimidazoles has been a significant challenge, with many methods resulting in low yields under highly acidic conditions. patsnap.com A more effective process involves the nitration of N-substituted imidazoles. For example, a process using a freshly prepared 1:1 molar mixture of potassium nitrate (B79036) (KNO₃) and trifluoroacetic anhydride (B1165640) (TFAA) can generate the active nitrating species, CF₃C(O)ONO₂, in situ. patsnap.com This method has been used to nitrate 1-formyl-imidazole to give 1-formyl-2-nitro-1H-imidazole in approximately 62% yield, demonstrating a viable route to C-2 nitration. patsnap.com Such a strategy could be applied to a 1-substituted-4-ethylimidazole precursor to install the required 2-nitro group.

| Imidazole Substrate | Nitrating Agent | Conditions | Product | Yield | Reference(s) |

| Imidazole | Fuming HNO₃ / H₂SO₄ | Heat | 4(5)-Nitroimidazole | Fair | google.comyoutube.com |

| N-Substituted Imidazole | HNO₃ / Acetic Anhydride | - | 5-Nitroimidazole Derivative | - | google.com |

| 1-Formyl-imidazole | KNO₃ / TFAA | THF, 0-4 °C | 1-Formyl-2-nitro-1H-imidazole | ~62% | patsnap.com |

N-Alkylation Strategies for Imidazoles

N-alkylation is a common method for functionalizing the imidazole ring and is essential for the synthesis of 1-methyl-substituted analogs. nih.gov The regioselectivity of N-alkylation on an unsymmetrical imidazole, such as 4-ethylimidazole, is a critical consideration. otago.ac.nz The outcome is influenced by steric and electronic effects of the existing substituents, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz

In basic media, alkylation typically proceeds on the imidazole anion. Electron-withdrawing groups at the 4(5)-position tend to direct the alkylation to the more remote nitrogen atom due to inductive effects. otago.ac.nz Steric hindrance also plays a major role; as the size of the substituent or the incoming alkylating agent increases, there is a greater preference for reaction at the less-hindered nitrogen. otago.ac.nz Various methods have been developed for N-alkylation, including reaction with alkyl halides, the use of alcohols over calcined layered double hydroxides (LDHs) in the vapor phase, and ultrasound-promoted reactions using solid-base catalysts. nih.govoup.comrsc.org For instance, vapor-phase alkylation of imidazole with ethanol (B145695) over a specific calcined MgII–AlIII LDH has been shown to selectively produce N-ethylimidazole in 63% yield. oup.com A similar approach with methanol (B129727) could yield the desired N-methylimidazole precursor. oup.com

Introduction of Ethyl and Methyl Substituents via Specific Synthetic Routes

The synthesis of this compound involves the specific and controlled introduction of ethyl and methyl groups onto the nitroimidazole core. The alkylation of nitroimidazoles is a critical step that can be influenced by several factors, including the choice of solvent, base, and temperature.

The methylation of the imidazole nitrogen, typically at the N-1 position, is a common transformation. For instance, the methylation of 2,4-dihalogeno-5-nitroimidazole has been shown to be regioselective, yielding the 1-methyl derivative. researchgate.net This can be achieved using various methylating agents like methyl iodide or diazomethane. researchgate.netgoogle.com In a greener approach, methanol has been utilized as a methylating agent in the presence of a catalyst like p-toluenesulfonic acid for the N-methylation of 4-nitroimidazole (B12731), avoiding more toxic reagents such as dimethyl sulfate (B86663) and methyl iodide. nih.govgoogle.com

The introduction of the ethyl group at the C-4 position often requires a different strategy. One approach involves the use of organometallic reagents or specific alkylating agents that can direct the substitution to the desired carbon atom. While direct C-alkylation can be challenging, functionalization of a pre-existing group at the C-4 position is a common alternative.

The regioselectivity of N-alkylation in nitroimidazoles is highly dependent on the position of the nitro group and the reaction conditions. For example, the alkylation of 4-nitroimidazole favors the N-1 position, whereas for 2-methyl-5-nitroimidazole, alkylation tends to occur at the N-3 position due to the steric hindrance of the nitro group. The choice of base and solvent also plays a crucial role; for instance, using potassium carbonate in acetonitrile (B52724) at elevated temperatures has been found to provide good yields for N-alkylation.

Table 1: Conditions for N-Alkylation of Nitroimidazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |

| 4-nitroimidazole | Various | K2CO3 | Acetonitrile | 60°C | N-1 alkylated | Good | |

| 2-methyl-5-nitroimidazole | Various | K2CO3 | Acetonitrile | 60°C | N-3 alkylated | Good | |

| 4(5)-nitroimidazole | Chloromethylated alcohols/esters | Sodium salt | Not specified | Not specified | N-1 substituted | Not specified | nih.gov |

| 4-nitroimidazole | Methanol | p-toluenesulfonic acid | Not specified | Not specified | 1-methyl-4-nitroimidazole | Not specified | nih.gov |

Vicarious Nucleophilic Substitution (VNS) on Nitroimidazole Scaffolds

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitroimidazoles. researchgate.netorganic-chemistry.org This reaction allows for the introduction of carbon substituents, such as alkyl groups, onto the imidazole ring at positions activated by the nitro group. researchgate.net

The mechanism of VNS involves the addition of a carbanion, which carries a leaving group, to the nitroaromatic ring. This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the ring, resulting in the net substitution of a hydrogen atom. nih.govacs.org

In the context of nitroimidazoles, VNS has been successfully employed to introduce various substituents. For example, a phenylsulfonylmethyl group has been introduced at the 4-position of a 5-nitroimidazole scaffold using VNS. researchgate.net This methodology has been applied to synthesize 2,4-disubstituted 5-nitroimidazole compounds with potent biological activities. researchgate.net

The success of a VNS reaction is dependent on several factors, including the nature of the carbanion, the leaving group, the base, and the solvent. organic-chemistry.org For instance, carbanions stabilized by sulfonyl or phosphorus-containing groups are effective, with chloride being a suitable leaving group. organic-chemistry.org Strong bases, such as potassium t-butoxide or potassium hexamethyldisilazide (KHMDS), are typically required to generate the carbanion and facilitate the elimination step. researchgate.netnih.govacs.org

While VNS is a versatile tool, its application to all nitroimidazole isomers may have limitations. For example, the presence of an acidic N-H proton in nitropyrroles can interfere with the reaction, necessitating N-alkylation prior to the VNS step. organic-chemistry.org

Table 2: Examples of VNS Reactions on Nitroaromatic Scaffolds

| Nitroaromatic Substrate | Carbanion Precursor | Base | Position of Substitution | Product Type | Reference |

| 5-nitroimidazole scaffold | Phenylsulfonylmethyl chloride | Not specified | 4-position | 4-phenylsulfonylmethyl-5-nitroimidazole | researchgate.net |

| Nitroarenes | Chloromethyl sulfone | Strong base | Ortho/para to nitro group | Alkylated nitroarene | organic-chemistry.org |

| 3-nitropyridines | Alkyl phenyl sulfones/ Neopentyl alkanesulfonates | KHMDS | Various | Alkylated nitropyridines | nih.govacs.org |

Advanced and Novel Synthetic Approaches to Substituted Nitroimidazoles

The development of efficient and versatile synthetic methods for substituted nitroimidazoles is an active area of research, driven by the diverse biological activities of this class of compounds. nih.gov Recent advancements have focused on one-pot reactions, multi-component strategies, green chemistry principles, and sequential synthesis to create complex nitroimidazole frameworks.

Multi-Component Reactions for Diversified Nitroimidazole Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates most or all of the atoms of the starting materials. While specific examples of MCRs for the direct synthesis of this compound are not prominently detailed in the provided search results, the principles of MCRs are being applied to generate diverse heterocyclic structures, which could be adapted for nitroimidazole synthesis. The ability to introduce multiple points of diversity in a single step makes MCRs an attractive strategy for creating libraries of substituted nitroimidazoles for biological screening.

Development of Green Chemistry and Catalytic Methods for Nitroimidazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitroimidazoles to reduce the environmental impact of chemical processes. nih.gov A key focus is the use of less hazardous reagents and solvents. For example, a green synthesis of metronidazole (B1676534), a 5-nitroimidazole, utilizes methanol as a methylating agent with p-toluenesulfonic acid as a catalyst, offering a safer alternative to traditional, highly toxic methylating agents. nih.govgoogle.com Another green approach involves the use of oxone in water for the oxidation of 2-aminoimidazole to 2-nitroimidazole (B3424786). nih.gov

Microwave-assisted synthesis is another green chemistry tool that can accelerate reaction times and improve yields. nih.govwjbphs.com For instance, the synthesis of certain nitroimidazole derivatives has been achieved with significantly reduced reaction times under microwave irradiation compared to conventional heating. nih.gov Catalytic methods are also being developed to improve the efficiency and selectivity of nitroimidazole synthesis. For example, MoO3/SiO2 has been used as a bifunctional catalyst in the synthesis of tinidazole. nih.gov

Sequential Synthesis Methodologies for Complex Nitroimidazole Frameworks

The construction of complex nitroimidazole-containing molecules often relies on sequential synthesis, where functional groups are introduced in a stepwise manner. rsc.org This approach allows for precise control over the final structure. A notable example is the sequential synthesis of Delamanid, a complex nitroimidazooxazole drug. rsc.orgrsc.org The synthesis involves a series of reactions, including allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation, followed by coupling with a 2-bromo-4-nitroimidazole (B1265489) intermediate and subsequent cyclization. rsc.orgrsc.org This multi-step sequence highlights the power of sequential synthesis in building intricate molecular architectures based on the nitroimidazole scaffold. rsc.org

Another example involves the synthesis of 2,4-disubstituted 5-nitroimidazole derivatives where a key intermediate is first prepared via a VNS reaction, followed by further modification at a different position on the imidazole ring. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 4 Ethyl 1 Methyl 2 Nitroimidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring System

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, the presence of a strongly electron-withdrawing nitro group at the C2 position significantly deactivates the ring system of 4-Ethyl-1-methyl-2-nitroimidazole, making electrophilic substitution reactions challenging and energetically unfavorable.

Nitration Pathways and Regioselectivity

The introduction of an additional nitro group onto the this compound ring via electrophilic aromatic substitution is a difficult process. The mechanism for aromatic nitration typically involves the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.uk This electrophile is then attacked by the aromatic ring. masterorganicchemistry.combyjus.com

In the case of this compound, the C2-nitro group strongly withdraws electron density from the entire imidazole ring through resonance and inductive effects. This deactivation raises the energy barrier for the formation of the cationic intermediate (an arenium ion) that is a hallmark of electrophilic substitution. wikipedia.orgyoutube.com The reaction is therefore significantly slower compared to the nitration of unsubstituted or activated benzene (B151609) rings. youtube.com

Should the reaction be forced under harsh conditions (e.g., high temperatures and strongly acidic media), the regioselectivity would be dictated by the existing substituents. The C2-nitro group is a meta-directing deactivator. Therefore, any potential electrophilic attack would be directed to the C5 position, which is meta relative to the C2 position. Studies on other highly deactivated systems, such as the nitration of dinitrobenzene derivatives, confirm that substitution can occur, albeit with low yields, under forcing conditions. rsc.org

Halogenation Reactions and Mechanisms

Similar to nitration, the direct electrophilic halogenation of this compound is an improbable reaction under standard laboratory conditions. The mechanism for electrophilic halogenation involves the polarization or activation of a halogen molecule (e.g., Br₂ or Cl₂) by a Lewis acid, creating a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.comwikipedia.org

The powerful deactivating effect of the C2-nitro group substantially reduces the nucleophilicity of the imidazole ring, thus inhibiting the initial attack on the electrophile. Consequently, the activation energy for this step is prohibitively high. Research on the reactivity of nitro-substituted aromatic compounds consistently shows a marked decrease in susceptibility towards electrophilic attack.

Nucleophilic Reactions Involving this compound

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the nitro-substituted imidazole ring makes it highly susceptible to attack by nucleophiles. The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and related transformations.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Nitroimidazoles

The Nucleophilic Aromatic Substitution (SNAr) reaction is a primary pathway for the functionalization of nitro-activated aromatic systems. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comresearchgate.net In the second, typically rapid, step, a leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For an SNAr reaction to occur, a good leaving group (such as a halide) must be present at a position activated by the electron-withdrawing group. While this compound itself lacks a suitable leaving group, its halogenated derivatives are excellent substrates for SNAr reactions. The C2-nitro group strongly activates the C4 and C5 positions for nucleophilic attack.

Research has shown that on 2,4-dihalogeno-1-methyl-5-nitroimidazole, soft nucleophiles like amines and thiols preferentially displace the halogen at the C4 position. nih.gov Similarly, studies on 1-benzyl-5-bromo-4-nitroimidazole demonstrate that various nucleophiles can readily displace the bromine atom at the C5 position. rsc.org These findings underscore the activating power of the nitro group in facilitating SNAr reactions on the imidazole scaffold.

Table 1: Examples of SNAr Reactions on Substituted Nitroimidazoles

| Nitroimidazole Substrate | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | C5 | Ethyl 2-((1-benzyl-4-nitro-1H-imidazol-5-yl)thio)acetate | rsc.org |

| 2,4-Dibromo-1-methyl-5-nitroimidazole | Thiol | C4 | 2-Bromo-1-methyl-4-thio-5-nitroimidazole derivative | nih.gov |

| 1-Chloro-2,4-dinitrobenzene (B32670)* | Hydrazine (B178648) | C1 | 1-Hydrazinyl-2,4-dinitrobenzene | researchgate.netccsenet.org |

Note: Dinitrobenzene is included as a well-studied analog demonstrating reactivity.

Michael-Type Addition Reactions with Nitroimidazole Precursors

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). mdpi.com Nitroalkanes are effective Michael donors because the nitro group acidifies the α-protons, allowing for the easy formation of a resonance-stabilized carbanion (a nitronate) in the presence of a base. researchgate.net

While this compound itself is not a typical Michael donor, its precursors can be synthesized using this methodology. For instance, the anion of a simpler nitroimidazole, such as 4(5)-nitroimidazole, can act as a nitrogen-based nucleophile in a Michael-type reaction. This aza-Michael addition to an activated alkene provides a route to N-alkylated nitroimidazole derivatives, which are versatile intermediates for more complex targets. The reaction involves the addition of the imidazole anion to the β-carbon of the Michael acceptor. lookchem.com

Table 2: Representative Michael Addition Reactions

| Michael Donor | Michael Acceptor | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nitroalkane | α,β-Unsaturated Ketone | Organocatalyst | γ-Nitro Ketone | mdpi.com |

| 2(5H)-Furanone | Nitroalkene | Dinuclear Zinc Catalyst | γ-Substituted Butenolide | nih.gov |

| Nitroalkane | Electron-deficient Olefin | DBU or TMG | Conjugate Adduct | lookchem.com |

Note: This table illustrates the general principle of Michael additions relevant to the synthesis of precursors.

Reactions with Hydrazine Hydrate and Related Nucleophiles

Hydrazine is a potent nucleophile that can participate in SNAr reactions with highly electron-deficient aromatic systems. Studies on the reactions of 2,4-dinitrobenzene derivatives with hydrazine provide a clear model for the expected reactivity of analogous nitroimidazoles. researchgate.netccsenet.org

In these reactions, hydrazine attacks the aromatic carbon bearing a suitable leaving group. The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine proceeds via the classic SNAr mechanism, where hydrazine displaces the chloride ion to form 1-hydrazinyl-2,4-dinitrobenzene. researchgate.netccsenet.org The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific substrate and solvent conditions. researchgate.net

Extrapolating from these findings, a halogenated derivative of this compound, such as a 5-bromo or 5-chloro analog, would be expected to react with hydrazine hydrate. The nucleophilic attack would occur at the halogen-bearing carbon (C5), activated by the C2-nitro group, leading to the displacement of the halide and the formation of a 5-hydrazinyl-4-ethyl-1-methyl-2-nitroimidazole derivative.

Reductive Transformations of the Nitro Group in Non-Biological Media

The reduction of the nitro group is a central feature of nitroimidazole chemistry. In non-biological environments, this transformation can be initiated electrochemically, leading to the formation of reactive intermediates that undergo further reactions. The specific pathways are highly dependent on the surrounding medium.

The electrochemical reduction of nitroimidazoles is a stepwise process. While specific studies on this compound are not extensively available, the behavior of analogous compounds like 1-methyl-4-nitro-2-hydroxymethylimidazole and other 4-nitroimidazoles provides significant insight. mdpi.com The primary and most crucial step is the single-electron reduction of the nitro group to form a nitro radical anion (R-NO₂•⁻). mdpi.comresearchgate.net

Studies on various nitroimidazoles have shown that the reduction potential is influenced by the position of the nitro group and the nature of other substituents on the imidazole ring. nih.govresearchgate.net Generally, 4-nitroimidazoles are considered weaker oxidants and have more negative reduction potentials compared to their 2- and 5-nitro counterparts, making them more difficult to reduce. nih.govresearchgate.net

Table 1: One-Electron Reduction Potentials (E¹₇) of Selected Nitroimidazoles at pH 7

| Compound | E¹₇ (mV vs. NHE) |

|---|---|

| 4-Nitroimidazole (B12731) | ≤ –527 |

| 1-(2-hydroxyethyl)-2-nitroimidazole | –398 |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | –486 |

Data sourced from studies on various nitroimidazole derivatives to illustrate comparative reduction potentials. nih.gov

Once formed, the nitro radical anion of a nitroimidazole is a reactive species with a finite lifetime, and it can decay through different pathways depending on the solvent system. aip.orgresearchgate.net

In protic or mixed aqueous media, the dominant decay pathway is a second-order disproportionation reaction. researchgate.netaip.org In this process, two nitro radical anions react with each other, often involving protons from the medium. One molecule is reduced to the nitroso derivative, while the other is re-oxidized back to the parent nitro compound. The rate of this disproportionation is highly dependent on the availability of protons. aip.orgresearchgate.net

In contrast, within aprotic solvents like dimethylformamide (DMF), where proton donors are scarce, the primary decay mechanism for the nitro radical anion is dimerization. aip.org This leads to the formation of a stable dimeric species. The kinetic stability of the nitro radical anion is a key factor in determining which pathway prevails. aip.org For a similar compound, 1-methyl-4-nitro-2-hydroxymethylimidazole, the dimerization rate constant in an aprotic medium was determined to be approximately 1460 ± 110 M⁻¹ s⁻¹. aip.org

The reductive behavior of nitroimidazoles is profoundly influenced by the pH and composition of the solvent medium. These factors dictate the stability of the nitro radical anion and the kinetics of its subsequent reactions. mdpi.comaip.org

In mixed aqueous-organic media, the rate of disproportionation of the nitro radical anion is strongly dependent on both pH and the percentage of the organic cosolvent. aip.org For 4-nitroimidazole, the disproportionation rate constant (k₂) has been shown to increase as the pH decreases (i.e., proton concentration increases). aip.org Similarly, increasing the content of an organic solvent like ethanol (B145695) can also affect the rate constant. aip.org

The solvent environment also impacts the initial reduction potential. In mixed media, the reduction potential can vary depending on the nature of the organic cosolvent and the pH. mdpi.com The ability to stabilize the nitro radical anion is crucial; in aprotic media, the radical can be destabilized by fast protonation from the starting nitroimidazole itself, a process known as a "father-son type reaction". mdpi.com This highlights the intricate interplay between the compound's structure and the properties of the medium in controlling its reductive transformations.

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is dictated by the energetics of bond cleavage and molecular rearrangement. The nitro group is the most reactive site, initiating the decomposition cascades.

Experimental and theoretical studies on model compounds like 2-nitroimidazole (B3424786) and 4-nitroimidazole reveal the primary unimolecular decomposition pathways. aip.orgnih.govresearchgate.net Under thermal stress or collision-induced dissociation (CID), the most facile reaction is the simple cleavage of the C–NO₂ bond, leading to the direct, barrier-less elimination of a nitrogen dioxide (NO₂) radical. mdpi.comresearchgate.net This pathway is reported to dominate over other channels for 4-nitroimidazole in low-energy CID experiments. mdpi.com

Upon thermal decomposition, the initial split of the C–NO₂ bond in 4-nitroimidazole occurs at temperatures between 185–210 °C. researchgate.net The highly oxidative NO₂ product can then trigger the rapid destruction of the imidazole ring, resulting in final gaseous products such as carbon dioxide (CO₂) and carbon monoxide (CO). researchgate.net

Photochemical decomposition, initiated by UV irradiation, also leads to the fragmentation of the molecule. For 4-nitroimidazole in aqueous solution, direct photolysis leads predominantly to the elimination of the nitro group, with major fragments corresponding to the loss of HONO and NO₂. mdpi.com The atmospheric photolysis lifetime for 4-nitroimidazole under simulated solar conditions has been estimated to be around 6-7 hours, indicating its susceptibility to photochemical degradation. mdpi.com

An alternative and competitive pathway to direct C–NO₂ bond cleavage is the nitro-nitrite isomerization (R-NO₂ → R-O-N=O). researchgate.netaip.orgnih.gov This rearrangement creates a nitrite (B80452) intermediate which then rapidly dissociates to yield a nitric oxide (NO) radical and an oxygen-centered imidazolyl radical. researchgate.net

This isomerization pathway is particularly significant in the photochemical decomposition of nitroimidazoles. aip.orgnih.gov Theoretical calculations on 2-nitroimidazole and 4-nitroimidazole show that upon electronic excitation, the molecule can relax and undergo this isomerization on the excited state potential energy surface to generate the NO product. aip.orgnih.gov This pathway is considered a major channel for the UV decomposition of nitroimidazoles. aip.org

On the ground state potential energy surface, relevant for thermal decomposition, NO₂ elimination and nitro-nitrite isomerization are expected to be competitive reaction mechanisms. researchgate.netnih.gov The energy barrier for the nitro-nitrite rearrangement is a critical factor. While specific values for this compound are not available, studies on other nitroaromatic compounds show that this barrier is significant and that the rearrangement is a key step in their gas-phase thermal decomposition. researchgate.net The competition between direct NO₂ loss and the isomerization-dissociation pathway to NO is a fundamental aspect of the decomposition dynamics of this class of compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-4-nitro-2-hydroxymethylimidazole |

| 4-Nitroimidazole |

| 2-Nitroimidazole |

| 5-Nitroimidazole |

| 1-(2-hydroxyethyl)-2-nitroimidazole |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole |

| Dimethylformamide (DMF) |

| Ethanol |

| Nitrogen dioxide (NO₂) |

| Nitric oxide (NO) |

| Carbon dioxide (CO₂) |

| Carbon monoxide (CO) |

Spectroscopic and Structural Elucidation of 4 Ethyl 1 Methyl 2 Nitroimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton and carbon spectra, the precise arrangement of atoms in 4-Ethyl-1-methyl-2-nitroimidazole can be confirmed.

Proton (¹H) NMR Characterization

Proton NMR spectroscopy provides information about the different types of protons and their neighboring environments within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and methyl groups attached to the imidazole (B134444) ring, as well as the proton on the imidazole ring itself.

A study of related nitroimidazole derivatives provides insight into the expected chemical shifts. For instance, in 1,2-dimethyl-4-nitro-1H-imidazole, the N-methyl protons appear as a singlet at 3.63 ppm, the methyl group on the ring resonates at 2.3 ppm, and the imidazole ring proton (H-5) is observed as a singlet at 8.24 ppm. In another related compound, the imidazole N-Ethyl CH₂ protons appear as triplets at approximately 3.47–3.85 and 4.17–4.35 ppm. zu.edu.jo The proton on the imidazole ring typically resonates as a singlet around 8.0 ppm. zu.edu.jo

Based on these comparisons, the expected ¹H NMR signals for this compound are: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the N-methyl protons, and a singlet for the C5-proton of the imidazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CH₃ | Triplet | 3 |

| -CH₂CH₃ | Quartet | 2 |

| N-CH₃ | Singlet | 3 |

| C5-H | Singlet | 1 |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Analysis of similar structures, such as 1,2-dimethyl-4-nitro-1H-imidazole, shows the N-methyl carbon at 33.9 ppm and the ring methyl carbon at 12.9 ppm. The imidazole ring carbons appear at 123.5 ppm (CH), 140.1 ppm (C), and 145.9 ppm (C). In another study on 1-methyl-4-nitroimidazole, the N-methyl carbon is observed at 34.2 ppm, while the ring carbons are at 122.6 ppm (C2), 138.1 ppm (C5), and 146.9 ppm (C4). Research on 4-nitroimidazole (B12731) has reported ¹³C chemical shifts at 119.4, 136.4, and 144.7 ppm. swinburne.edu.au

These data suggest the approximate chemical shifts for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~12-15 |

| -C H₂CH₃ | ~20-25 |

| N-C H₃ | ~34 |

| C5 | ~120-125 |

| C4 | ~145-150 |

| C2 | ~145-150 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl groups, the C=N and C-N bonds of the imidazole ring, and the N-O bonds of the nitro group. A study on related nitroimidazole derivatives showed characteristic IR peaks for C=N and C=C stretching between 1561–1458 cm⁻¹, and for the nitro group (N=O) at 1520 and 1364 cm⁻¹. zu.edu.jo The PubChem database indicates that an FTIR spectrum for this compound has been recorded. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. For nitroimidazole compounds, Raman spectroscopy can be particularly useful for detecting the symmetric stretching of the nitro group. Studies have utilized Raman spectroscopy to identify hypoxia-sensitive probes containing a nitroimidazole unit. researchgate.net Theoretical and experimental studies of 4-nitroimidazole have been conducted using both FTIR and FT-Raman spectroscopy to analyze its vibrational spectra. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=N (Imidazole) | Stretching | ~1560-1460 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1520 |

| NO₂ (Nitro) | Symmetric Stretch | ~1360 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks.

For this compound (C₆H₉N₃O₂), the molecular weight is 155.15 g/mol . nih.gov In the EI-MS of related nitroimidazoles, fragments are often observed instead of a strong molecular ion peak. zu.edu.jo A study on a similar compound, 1-ethyl-5-iodo-2-methyl-4-nitroimidazole, noted that the presence of an ethyl group leads to the production of heavier carbon-containing fragments upon fragmentation of the imidazole ring. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This technique is well-suited for confirming the molecular weight of polar compounds like this compound.

For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 156.07675. uni.lu Predicted collision cross-section values for various adducts, such as [M+Na]⁺ and [M-H]⁻, have also been calculated. uni.lu Research on other nitroimidazole derivatives has successfully used ESI-MS to characterize the synthesized compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with a very high degree of precision.

For this compound (C6H9N3O2), the computed monoisotopic mass is 155.069476538 Da. nih.gov This calculated value serves as a benchmark for experimental HRMS analysis, where a measured mass that is extremely close to this theoretical value would confirm the elemental composition of the compound.

In addition to the exact mass, predicted collision cross-section (CCS) values can provide further structural information. The CCS is a measure of the ion's size and shape in the gas phase. For this compound, predicted CCS values have been calculated for various adducts, as detailed in the table below. uni.lu These predictions can be compared with experimental values obtained from ion mobility-mass spectrometry to further corroborate the compound's identity and conformation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.07675 | 129.6 |

| [M+Na]⁺ | 178.05869 | 138.9 |

| [M-H]⁻ | 154.06219 | 131.5 |

| [M+NH₄]⁺ | 173.10329 | 149.5 |

| [M+K]⁺ | 194.03263 | 134.1 |

| [M+H-H₂O]⁺ | 138.06673 | 127.7 |

| [M+HCOO]⁻ | 200.06767 | 154.5 |

| [M+CH₃COO]⁻ | 214.08332 | 171.3 |

| [M+Na-2H]⁻ | 176.04414 | 137.1 |

| [M]⁺ | 155.06892 | 129.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and packing of a molecule.

At present, there is no published single-crystal X-ray diffraction data specifically for this compound in the public domain. However, crystallographic studies of closely related nitroimidazole derivatives offer valuable insights into the expected structural features. For example, studies on other 1-methyl-nitroimidazole derivatives have consistently shown that the imidazole ring is essentially planar. nih.gov This planarity is a key feature of the imidazole core. It is highly probable that the imidazole ring in this compound also adopts a planar conformation. The orientation of the ethyl group at the C4 position and the nitro group at the C2 position relative to this plane would be of significant interest for understanding steric and electronic effects within the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 4 Ethyl 1 Methyl 2 Nitroimidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the electronic structure of molecules like 4-ethyl-1-methyl-2-nitroimidazole. These methods allow for a detailed exploration of the molecule's geometry, stability, and electronic properties, which are determined by the arrangement of its electrons.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study various nitroimidazole derivatives, providing accurate predictions of their molecular geometries and properties. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

In studies of related 2-nitroimidazole (B3424786) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), have been utilized to obtain optimized structural parameters. nih.gov These calculations can also predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be correlated with experimental data to validate the computational model. nih.gov Furthermore, DFT can be used to calculate properties such as dipole moment and polarizability, which are important for understanding the intermolecular interactions of the compound.

Below is a representative table of computed properties for a similar 2-nitroimidazole derivative, Fluoromisonidazole (FMISO), which illustrates the type of data obtained from DFT studies. nih.gov

| Property | Gas Phase (Conformer 1g) | Aqueous Solution (Conformer 1w) |

| Relative Free Energy (kcal/mol) | 0.00 | 0.00 |

| Boltzmann Population (%) | 62.15 | 65.91 |

| Dipole Moment (Debye) | 5.5 | 7.8 |

Data for Fluoromisonidazole (FMISO) at the B3LYP/6-311+G(d,p) level of theory. nih.gov This table is illustrative of the types of properties calculated for nitroimidazole derivatives.

Complete Active Space Self-Consistent Field (CASSCF) Approaches for Excited States

While DFT is excellent for ground-state properties, the study of electronically excited states often requires more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF). This multiconfigurational approach is particularly important for understanding the photochemical behavior of molecules, such as their response to UV/Vis light absorption and subsequent relaxation pathways. For nitroaromatic compounds, CASSCF can elucidate the nature of excited states, which is critical for predicting their photodecomposition mechanisms. Time-dependent DFT (TD-DFT) can also offer insights into the excited states of these compounds. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For nitroimidazole derivatives, the HOMO is typically localized on the imidazole (B134444) ring, while the LUMO is often centered on the nitro group. nih.gov This distribution suggests that the imidazole ring acts as the primary electron donor, while the nitro group is the primary electron acceptor. This charge separation is a key feature of the electronic structure of nitroaromatics. The HOMO-LUMO gap can be calculated using DFT, and these values are important for predicting the reactivity and potential biological activity of the compound.

The following table shows representative HOMO, LUMO, and energy gap values for related nitroimidazole and imidazole derivatives, illustrating the influence of the nitro group.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-nitroimidazole derivative | High | Low | Small |

| 5-nitroimidazole derivative | High | Low | Small |

| Non-nitrated imidazole derivative | High | Higher | Large |

This table provides a qualitative comparison based on findings for various imidazole derivatives. nih.gov The exact values would need to be calculated specifically for this compound.

Natural Bond Orbital (NBO) and Localized Orbital Locator (LOL) Analyses

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions between filled and empty orbitals. For this compound, NBO analysis would reveal the delocalization of electron density between the imidazole ring, the nitro group, and the ethyl and methyl substituents.

The Localized Orbital Locator (LOL) is a tool that provides a visual representation of electron localization in a molecule. It can distinguish between bonding and lone pair regions and can highlight areas of high electron density. This analysis would complement the NBO analysis by providing a topological view of the electron density distribution in this compound.

Potential Energy Surface (PES) Mapping and Reaction Pathways

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable isomers, transition states, and reaction pathways. For this compound, PES mapping could be used to investigate its conformational flexibility, such as the rotation of the ethyl and nitro groups.

More importantly, PES mapping can be used to study reaction mechanisms. For example, the decomposition pathways of nitroaromatic compounds can be elucidated by locating the transition states that connect the reactant to its products. This information is crucial for understanding the stability and reactivity of these compounds under various conditions.

Investigation of Transition States and Energy Barriers for Chemical Reactions

The study of transition states and their associated energy barriers is fundamental to understanding the reaction kinetics and mechanisms of nitroimidazole compounds. Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to map out the potential energy surfaces of various reactions, including decomposition pathways.

For instance, studies on the decomposition of protonated 2-nitroimidazole and 4(5)-nitroimidazole have identified key transition states for fragmentation reactions. researchgate.net These investigations reveal that the energy barriers for different dissociation channels, such as the loss of a nitro group (NO2) or hydroxyl radical (OH), can be calculated to predict the most likely decomposition pathways. researchgate.net In the case of electron ionization of 2-nitroimidazole, transition states for the most significant dissociation reactions have been calculated to complement experimental findings. nih.gov

Research on other nitroimidazoles has shown that the primary decomposition pathways often involve the nitro group. aip.org One common mechanism is the nitro-nitrite isomerization (ONO), which proceeds through a specific transition state and is a critical step in the subsequent loss of nitric oxide (NO). aip.org The energy barrier for this isomerization is a key parameter in determining the stability of the molecule. aip.org Another important reaction is the direct cleavage of the C-NO2 bond. researchgate.net Computational studies can determine the energy required for this bond breaking, providing insights into the molecule's sensitivity.

While specific energy barrier values for this compound are not published, it is anticipated that its reaction pathways would be analogous to those of other 1-methyl-nitroimidazoles, influenced by the electronic effects of the ethyl group at the 4-position.

Role of Conical Intersections in Molecular Decomposition

Conical intersections are points of degeneracy between two or more electronic potential energy surfaces in a molecule. They play a crucial role in the rapid, non-radiative decay of excited electronic states, often leading to molecular decomposition. For nitroaromatic compounds like nitroimidazoles, understanding the landscape of conical intersections is vital for predicting their photochemical behavior.

Computational studies using methods like Complete Active Space Self-Consistent Field (CASSCF) have been instrumental in locating and characterizing conical intersections for nitroimidazoles. aip.org For example, in the study of 2-nitroimidazole, a conical intersection between the first (S1) and second (S2) excited singlet states, as well as an intersection between the S1 state and the ground state (S0), were identified. aip.org These intersections provide efficient pathways for the molecule to return to the ground state after absorbing UV radiation, often leading to dissociation. aip.org The decomposition pathway can be significantly influenced by the accessibility of these conical intersections. aip.org

The presence of an ethyl group in this compound would likely modify the positions and energies of these conical intersections compared to unsubstituted or differently substituted nitroimidazoles. However, the fundamental role of conical intersections in mediating its photochemical decomposition is expected to be similar.

Calculation of Energetic Properties

Proton Affinity (PA) and Electron Affinity (EA) Determinations

Proton affinity (PA) and electron affinity (EA) are fundamental energetic properties that provide insight into the basicity and redox characteristics of a molecule. These values are often calculated using DFT methods.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. A higher PA indicates a stronger base. For nitroimidazoles, protonation can occur at several sites, typically the nitrogen atoms of the imidazole ring or the oxygen atoms of the nitro group. Computational studies on various nitroimidazoles have shown that the presence of electron-withdrawing nitro groups generally lowers the proton affinity, making the molecule less basic. nih.gov Conversely, electron-donating alkyl groups are expected to increase the proton affinity. nih.gov For instance, a computational study on alkyl- and nitro-substituted imidazoles revealed that weakly electron-donating alkyl groups at position 1 of the imidazole ring enhance its proton affinity. nih.gov

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. A positive EA indicates that the anion is stable. Nitroimidazoles are known for their high electron affinity, which is a key factor in their biological activity as radiosensitizers. nih.gov The nitro group is a strong electron acceptor, which stabilizes the resulting anion. Computational studies on compounds like 1-methyl-5-nitroimidazole (B135252) and metronidazole (B1676534) have been performed to determine their adiabatic and vertical electron affinities. nih.govrsc.org

While specific PA and EA values for this compound are not documented, the trends observed in related compounds suggest that the ethyl group would slightly increase its basicity compared to 1-methyl-2-nitroimidazole, and its electron affinity would remain high due to the presence of the nitro group.

Table 1: Calculated Energetic Properties of Related Nitroimidazole Compounds

| Compound | Property | Calculated Value (eV) | Computational Method |

| 1-methyl-5-nitroimidazole | Adiabatic Electron Affinity | Not Specified | M062x/6-311+G(d,p) |

| 1-methyl-5-nitroimidazole | Vertical Electron Affinity | Not Specified | M062x/6-311+G(d,p) |

| Metronidazole | Adiabatic Electron Affinity | 1.24 | M06-2X/aug-cc-pVTZ |

| Nimorazole | Electron Affinity | ~1.3 | Not Specified |

Note: This table presents data for related compounds to illustrate the typical range of values for these properties. Data for this compound is not available in the cited literature.

Deprotonation Energies and Acidity Considerations

Deprotonation energy is the enthalpy change associated with the removal of a proton from a molecule. It is a measure of the molecule's gas-phase acidity. For substituted imidazoles, the acidity is influenced by the nature and position of the substituents on the ring.

Computational studies on various nitroimidazolic radiosensitizers have included the calculation of their deprotonation energies. rsc.org The presence of a strongly electron-withdrawing nitro group is expected to increase the acidity of any N-H protons on the imidazole ring, making them more easily removed. In the case of this compound, there are no N-H protons on the imidazole ring itself. Therefore, deprotonation would likely involve one of the C-H protons of the ethyl or methyl groups. The acidity of these protons is generally much lower than that of an N-H proton. Computational analysis would be required to determine the most acidic site and the corresponding deprotonation energy.

Analytical Methodologies for 4 Ethyl 1 Methyl 2 Nitroimidazole Detection and Purity Assessment

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating 4-Ethyl-1-methyl-2-nitroimidazole from impurities and other components within a sample matrix. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of nitroimidazoles. researchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 column, where the nonpolar stationary phase interacts with the analyte. researchgate.net

The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape and resolution. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a range of polarities. researchgate.net Detection is often performed using an ultraviolet (UV) detector set at a wavelength where the nitroimidazole moiety strongly absorbs, typically around 315 nm. researchgate.net For quantification, a calibration curve is constructed by analyzing standards of known concentrations. researchgate.net

Table 1: Illustrative HPLC Parameters for Nitroimidazole Analysis

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica (B1680970) researchgate.net |

| Mobile Phase | Water-methanol-acetonitrile with formic acid researchgate.net |

| Detection | UV at 315 nm researchgate.net |

| Linearity Range | 0.7 to 60 µg/kg researchgate.net |

| Correlation Coefficient (r) | >0.998 researchgate.net |

Ultra High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior separation efficiency. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and operating at higher pressures. The fundamental principles of separation remain the same as in HPLC, but the increased resolution allows for better separation of closely related impurities from the main compound.

For nitroimidazole analysis, UHPLC methods often employ C18 columns and are coupled with mass spectrometry for detection. iaea.org The enhanced separation power of UHPLC is particularly beneficial for resolving complex mixtures and for the trace analysis of metabolites or degradation products. iaea.org

Table 2: Example UHPLC System Parameters for Nitroimidazole Analysis

| Parameter | Condition |

|---|---|

| Column | UHPLC C18 iaea.org |

| Detection | Tandem Mass Spectrometry (MS/MS) iaea.org |

| Analysis Time | < 15 minutes iaea.org |

| Limit of Quantification (LOQ) | 0.05–0.2 µg/kg for various nitroimidazoles iaea.org |

| Recovery | 90.2% to 105.6% iaea.org |

Coupled Techniques for Comprehensive Analysis

To achieve the highest degree of selectivity and sensitivity, chromatographic systems are often coupled with mass spectrometers. This combination provides not only retention time data but also mass-to-charge ratio information, which is highly specific for compound identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective detection and confirmation of nitroimidazoles, even at trace levels. nih.govresearchgate.net This technique involves coupling an HPLC or UHPLC system to a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a commonly used ionization source for this class of compounds. iaea.org

The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the protonated molecular ion (precursor ion) of the target analyte, which is then fragmented in a collision cell. The second quadrupole then selects specific fragment ions (product ions) that are characteristic of the analyte. This two-stage mass filtering provides exceptional selectivity and minimizes matrix interference. researchgate.net The selection of appropriate precursor and product ions is crucial for method development and is specific to the chemical structure of each compound. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.07675 | 129.6 |

| [M+Na]⁺ | 178.05869 | 138.9 |

| [M-H]⁻ | 154.06219 | 131.5 |

Data obtained from computational predictions.

Sample Preparation Strategies for Chemical Samples

Effective sample preparation is a critical step to remove interfering substances from the sample matrix that could otherwise compromise the chromatographic analysis. This is particularly important for ensuring the longevity of the analytical column and the accuracy of the results.

Solid-Phase Extraction (SPE) Methods for Matrix Clean-up

Solid-Phase Extraction (SPE) is a widely adopted technique for the clean-up and pre-concentration of nitroimidazoles from various sample matrices. researchgate.net The principle of SPE involves passing a liquid sample through a sorbent bed that retains the analytes of interest while allowing interfering components to pass through. The retained analytes are then eluted with a small volume of a suitable solvent.

A variety of SPE sorbents can be used for nitroimidazole analysis, including reversed-phase materials like C18 and mixed-mode sorbents that combine reversed-phase and ion-exchange properties. iaea.org The choice of sorbent depends on the specific properties of the analyte and the sample matrix. For instance, mixed-mode strong cation-exchange sorbents have been successfully used for the isolation and enrichment of nitroimidazoles. iaea.org

Table 4: General Solid-Phase Extraction Protocol for Nitroimidazoles

| Step | Description |

|---|---|

| Conditioning | The sorbent is treated with a solvent (e.g., methanol) to activate the stationary phase. |

| Equilibration | The sorbent is washed with a solution similar in composition to the sample matrix (e.g., water). |

| Sample Loading | The sample is passed through the sorbent, and the analytes are retained. |

| Washing | The sorbent is washed with a solvent that removes interfering compounds but leaves the analytes bound. |

| Elution | The analytes are recovered from the sorbent using a strong solvent (e.g., acetonitrile or methanol). |

Derivatization Techniques for Improved Analytical Signal

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical technique. For nitroimidazole compounds, derivatization is sometimes employed, particularly for analysis by Gas Chromatography (GC), to improve volatility and thermal stability, and to enhance the detector response.

While specific, documented derivatization procedures for this compound are not extensively reported in the available scientific literature, general strategies for nitroimidazoles can be considered. Gas chromatography coupled with a mass spectrometry (MS) detector is a powerful tool for the analysis of these compounds. However, the non-volatile nature of many nitroimidazoles requires a derivatization step before GC analysis. nih.gov

One common approach for compounds with active hydrogens, such as those that could potentially exist in tautomeric forms or as metabolites of the parent compound, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.

Another potential, though less common, strategy could involve the reduction of the nitro group to an amino group, followed by derivatization of the resulting amine. This amino group can then be derivatized using various reagents to create a more volatile and easily detectable compound. However, this is a more complex, multi-step process and may not be ideal for routine analysis.

It is important to note that for analysis using High-Performance Liquid Chromatography (HPLC), particularly when coupled with a sensitive detector like tandem mass spectrometry (LC-MS/MS), derivatization is often not necessary. Modern LC-MS/MS methods are capable of detecting and quantifying underivatized nitroimidazoles at very low concentrations. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a substance. In the context of this compound, TLC is an invaluable tool during its synthesis and purification.

During the synthesis of N-alkylated nitroimidazoles, TLC can be used to track the consumption of the starting materials (e.g., 4-nitroimidazole) and the formation of the desired product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product on the TLC plate indicate the progression of the reaction.

For purity assessment, a solution of the synthesized this compound is spotted on a TLC plate, which is then developed in a suitable mobile phase. A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities, which could be unreacted starting materials, by-products, or degradation products.

The choice of the mobile phase (eluent) is critical for achieving good separation of the components on the TLC plate. For nitroimidazole compounds, a mixture of a moderately polar solvent and a non-polar solvent is often effective. A recent study on the TLC-densitometric analysis of several 5-nitroimidazole drugs provides valuable insights into suitable mobile phase compositions that could be adapted for this compound. mdpi.com Based on this and other synthetic literature, the following TLC systems can be proposed:

Table 1: Proposed TLC Systems for this compound

| TLC Plate | Mobile Phase (Eluent System) | Ratio (v/v/v) | Detection Method | Application |

| Silica Gel 60 F₂₅₄ | Chloroform + Methanol | 9:1 | UV light (254 nm) | Purity check, Separation from degradation products |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate (B1210297) + Hexane | 9:1 | UV light (254 nm) | Reaction monitoring, Purification guidance |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate + Methanol + Ammonia (B1221849) (25%) | 15:5:0.5 | UV light (254 nm) | Separation of polar impurities |

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. By comparing the Rf value of the synthesized compound with that of a known standard, one can tentatively identify the compound. For quantitative or more accurate qualitative analysis, TLC can be coupled with densitometry, which measures the density of the spots on the plate.

Non Biomedical Chemical Applications and Potential Uses of 4 Ethyl 1 Methyl 2 Nitroimidazole

Role as a Synthetic Intermediate in Organic Synthesis (Excluding Pharmaceutical Intermediates)

The functionalized imidazole (B134444) ring is a versatile scaffold in organic synthesis. While many nitroimidazole derivatives are key intermediates in the synthesis of pharmaceuticals, the application of 4-Ethyl-1-methyl-2-nitroimidazole in non-pharmaceutical organic synthesis is not extensively documented in publicly available research. However, the reactivity of the nitroimidazole core suggests its potential as an intermediate in the synthesis of various non-biomedical materials.

The nitro group of this compound is a key functional group that can undergo a variety of transformations. For instance, the reduction of the nitro group can yield the corresponding aminoimidazole, which can then serve as a building block for the synthesis of more complex heterocyclic systems. These systems could find applications as dyes, photographic materials, or in the development of novel polymers.

Furthermore, the imidazole ring itself can participate in various reactions. The presence of the ethyl and methyl groups at the 4 and 1 positions, respectively, influences the electronic properties and steric hindrance of the molecule, which can be exploited to achieve regioselective reactions at other positions of the imidazole ring. For example, electrophilic substitution reactions could potentially be directed to the C5 position, allowing for the introduction of further functionalities.

While specific examples of this compound as a non-pharmaceutical synthetic intermediate are scarce, the general reactivity of the nitroimidazole class provides a strong basis for its potential in this area. Future research may uncover its utility in the synthesis of novel materials with interesting optical, electronic, or thermal properties.

Table 1: Potential Non-Pharmaceutical Synthetic Transformations of this compound

| Reaction Type | Potential Product | Potential Application Area |

| Reduction of Nitro Group | 4-Ethyl-1-methyl-imidazol-2-amine | Synthesis of dyes, ligands for metal complexes |

| Electrophilic Substitution | 5-Substituted-4-ethyl-1-methyl-2-nitroimidazole | Functional materials, polymers |

| Nucleophilic Aromatic Substitution | 2-Substituted-4-ethyl-1-methyl-imidazole | Synthesis of novel heterocyclic systems |

Applications in Energetic Materials Research (Focus on Chemical Stability and Decomposition Mechanisms)

Nitroimidazoles are a class of compounds that have garnered significant interest in the field of energetic materials due to their high nitrogen content and thermal stability. mdpi.com The presence of the nitro group, a well-known energetic functional group, combined with the stable imidazole ring, makes these compounds potential candidates for use as explosives and propellants. mdpi.com

The chemical stability and decomposition mechanisms of nitroimidazole-based energetic materials are critical areas of research. Studies on related compounds, such as 2-nitroimidazole (B3424786), 4-nitroimidazole (B12731), and 1-methyl-5-nitroimidazole (B135252), provide insights into the potential behavior of this compound. nih.gov The thermal decomposition of nitroimidazoles is a complex process that can proceed through several pathways. One common pathway involves the homolytic cleavage of the C-NO2 bond, leading to the formation of NO2 and an imidazole radical. researchgate.net Another potential decomposition route is a nitro-nitrite isomerization, followed by the elimination of NO. nih.gov

The stability of nitroimidazole derivatives is influenced by the position and nature of the substituents on the imidazole ring. nih.gov For instance, the presence of a methyl group on the nitrogen atom, as in this compound, can affect the electronic distribution within the ring and influence the strength of the C-NO2 bond. Computational studies on various nitroimidazole derivatives have shown that the position of the nitro group and the presence of other substituents significantly impact the bond dissociation energies and, consequently, the thermal stability of the molecule. nih.gov

Table 2: Comparison of Properties of Related Nitroimidazole Energetic Materials

| Compound | Decomposition Temperature (°C) | Key Decomposition Products | Reference |

| 2-Nitroimidazole | ~270 | NO, NO2 | nih.gov |

| 4-Nitroimidazole | ~310 | NO, NO2, CO2 | researchgate.net |

| 1-Methyl-5-nitroimidazole | Not specified | NO | nih.gov |

Development of Chemical Probes and Ligands for Non-Biological Systems

The development of chemical probes and ligands for the detection and analysis of various species in non-biological systems is a crucial area of analytical chemistry. The structural features of this compound, particularly the presence of the nitroimidazole moiety, suggest its potential for such applications.

The nitro group is a well-known electrophore and can be used as a reporter group in electrochemical sensors. The reduction of the nitro group can be monitored by techniques such as cyclic voltammetry, providing a signal that can be correlated to the concentration of an analyte of interest. While much of the research on nitroimidazole-based probes has focused on biological systems, particularly for the detection of hypoxia, the underlying principles can be applied to non-biological contexts. openmedscience.com For example, a sensor incorporating this compound could potentially be developed for the detection of reducing agents in industrial processes or environmental samples.

Furthermore, the imidazole ring is known to be an effective ligand for a variety of metal ions. The nitrogen atoms of the imidazole ring can coordinate with metal centers, forming stable complexes. The specific coordination properties would be influenced by the ethyl and methyl substituents on the ring. While there is a report on the synthesis and characterization of copper(II) complexes with 2-methyl-5-nitroimidazole, specific studies on the coordination chemistry of this compound with various metal ions for non-biological applications are lacking. rsc.org Such complexes could have applications in areas such as catalysis, materials science, or as sequestering agents for heavy metals.

The development of chemical probes and ligands from this compound for non-biological systems remains a largely unexplored area. However, the inherent chemical properties of the molecule provide a strong rationale for its potential in these applications.

Potential in Catalytic Chemistry Involving Nitroimidazole Derivatives

The field of catalysis is constantly seeking new and efficient catalyst systems for a wide range of chemical transformations. While the direct catalytic application of this compound has not been reported, the broader class of nitroimidazole derivatives has shown promise in certain catalytic processes.

The imidazole moiety is a common structural motif in N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. While the parent imidazole is typically used to generate NHCs, the electronic modifications introduced by the nitro, ethyl, and methyl groups in this compound could lead to NHCs with unique catalytic activities. The strong electron-withdrawing nature of the nitro group would significantly alter the electronic properties of the resulting carbene, potentially enabling novel reactivity.

Furthermore, nitroimidazole derivatives can be incorporated as ligands in metal-based catalysts. The coordination of the imidazole nitrogen to a metal center can influence the catalytic activity of the metal in various reactions, such as oxidation, reduction, and cross-coupling reactions. For instance, ruthenium(II) complexes bearing a 5-nitroimidazole ligand have been investigated for their photostability and light-responsive properties, which could be harnessed in photocatalytic applications. acs.orgunifi.it

Although speculative at this stage, the potential of this compound and its derivatives in catalytic chemistry warrants further investigation. The synthesis of novel NHCs or metal complexes derived from this compound could open up new avenues in organocatalysis and transition metal catalysis.

Future Research Directions and Unexplored Avenues for 4 Ethyl 1 Methyl 2 Nitroimidazole

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of nitroimidazoles often involves multi-step processes that may utilize harsh reagents and generate considerable waste. wikipedia.org Future research should prioritize the development of more environmentally benign and efficient synthetic pathways to 4-Ethyl-1-methyl-2-nitroimidazole.

Key Research Objectives:

Green Solvents and Catalysts: Investigation into the use of greener solvents, such as water or supercritical fluids, to replace conventional volatile organic compounds. nih.gov Research could explore the efficacy of phase-transfer catalysts or biocatalysts to improve reaction efficiency and selectivity under milder conditions. researchgate.net

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields for the key alkylation and nitration steps. nih.gov

Continuous Flow Chemistry: The implementation of continuous flow reactors offers potential for safer, more scalable, and highly controlled production, minimizing the handling of potentially hazardous intermediates.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. This could involve exploring novel cyclization strategies for forming the imidazole (B134444) ring.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Approach (Inferred) | Proposed Sustainable Approach | Potential Advantages |

| Alkylation | N-alkylation of 4-ethyl-2-nitroimidazole using alkyl halides in organic solvents. researchgate.net | Phase-transfer catalyzed alkylation in aqueous media; Use of "safer" alkylating agents like dialkyl carbonates. researchgate.net | Reduced use of volatile organic compounds; Improved safety profile. |